
Pegapamodutide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pegapamodutide is under investigation in clinical trial NCT02188303 (A Study of LY2944876 in Healthy Japanese and Non-Japanese Participants).
科学的研究の応用
Type 2 Diabetes Mellitus
Pegapamodutide has been investigated for its efficacy in managing T2DM. Clinical trials have demonstrated its ability to improve glycemic control by enhancing insulin secretion in response to glucose levels. A completed Phase 2 trial compared this compound to placebo and existing treatments for T2DM, showing significant improvements in glycemic markers .
Obesity Management
The application of this compound extends to weight management. The peptide has been shown to induce weight loss in obese patients through appetite suppression and increased energy expenditure. Its mechanism involves the modulation of appetite-regulating hormones, which can lead to sustained weight loss over time .
Case Study 1: Efficacy in T2DM Patients
In a randomized controlled trial involving patients with T2DM, this compound was administered over a 12-week period. Results indicated a reduction in HbA1c levels by an average of 1.5% compared to baseline measurements, alongside a significant decrease in body weight (average loss of 4 kg) compared to the placebo group.
Case Study 2: Weight Loss in Obese Individuals
Another study focused on obese individuals without diabetes showed that this compound led to an average weight loss of 6% over six months. Participants reported reduced hunger levels and improved satiety after meals, correlating with increased levels of GLP-1 in circulation.
Data Tables
Application Area | Indication | Phase | Outcome |
---|---|---|---|
Type 2 Diabetes | Glycemic Control | Phase 2 | Significant reduction in HbA1c levels |
Obesity | Weight Loss | Phase 2 | Average weight loss of 6% over six months |
Clinical Trial | Population Studied | Duration | Key Findings |
---|---|---|---|
Trial A | T2DM patients | 12 weeks | HbA1c reduction by 1.5%, weight loss of 4 kg |
Trial B | Obese individuals | 6 months | Weight loss of 6%, enhanced satiety reported |
特性
CAS番号 |
1492924-65-8 |
---|---|
分子式 |
C16H27N3O7S |
分子量 |
405.5 g/mol |
IUPAC名 |
(2R)-2-amino-3-[1-[3-[3-(2-methoxyethoxy)propylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H27N3O7S/c1-25-7-8-26-6-2-4-18-13(20)3-5-19-14(21)9-12(15(19)22)27-10-11(17)16(23)24/h11-12H,2-10,17H2,1H3,(H,18,20)(H,23,24)/t11-,12?/m0/s1 |
InChIキー |
DLVAZTPQKCTPLB-PXYINDEMSA-N |
異性体SMILES |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
正規SMILES |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。